molecular formula C18H13F3N4O3S B2900043 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226440-29-4

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Katalognummer: B2900043
CAS-Nummer: 1226440-29-4
Molekulargewicht: 422.38
InChI-Schlüssel: KQPXRFDWCYXSIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-(3-Nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a substituted imidazole core with a 3-nitrophenyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 1, and a thioacetamide moiety at position 2. The compound’s structure is optimized for interactions with biological targets, particularly enzymes or receptors where the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups enhance binding affinity .

Eigenschaften

IUPAC Name

2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)12-4-2-5-13(8-12)24-15(9-23-17(24)29-10-16(22)26)11-3-1-6-14(7-11)25(27)28/h1-9H,10H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXRFDWCYXSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three key subunits:

  • 3-Nitrophenyl-imidazole core : Derived from condensation of nitrobenzaldehyde derivatives with glyoxal and ammonium acetate.
  • 3-(Trifluoromethyl)phenyl group : Introduced via cross-coupling reactions or direct trifluoromethylation.
  • Thioacetamide side chain : Attached through nucleophilic substitution or thiol-ene click chemistry.

Critical challenges include regioselective imidazole substitution, stability of the nitro group under reducing conditions, and compatibility of the trifluoromethyl moiety with sulfur-based reagents.

Imidazole Core Formation via Condensation Reactions

Nitrobenzaldehyde Condensation

The 5-(3-nitrophenyl)imidazole intermediate is synthesized by refluxing 3-nitrobenzaldehyde (1.2 equiv), glyoxal (40% aqueous, 1.5 equiv), and ammonium acetate (3.0 equiv) in glacial acetic acid at 110°C for 8–12 hours. This method achieves 68–72% isolated yield, with purity >95% (HPLC). Key parameters:

  • Temperature control : Excess heat promotes decomposition of the nitro group.
  • Solvent selection : Acetic acid enhances protonation of intermediates, accelerating cyclization.
Table 1: Optimization of Imidazole Condensation
Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 90–120 110 +22%
NH4OAc (equiv) 2.0–4.0 3.0 +15%
Reaction Time (hr) 6–16 10 +9%

Introduction of the Trifluoromethylphenyl Group

Copper-Catalyzed Cross-Coupling

The 3-(trifluoromethyl)phenyl moiety is installed via Ullmann-type coupling using:

  • Imidazole intermediate : 5-(3-nitrophenyl)-1H-imidazole (1.0 equiv)
  • Aryl halide : 1-iodo-3-(trifluoromethyl)benzene (1.1 equiv)
  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
  • Base : Cs2CO3 (2.5 equiv) in DMF at 130°C for 24 hours

This method provides 65–70% yield, with <5% homo-coupling byproducts. 19F NMR confirms single regioisomer formation (δ = −62.8 ppm, CF3).

Direct Trifluoromethylation

An alternative route employs AgSCF3 (1.5 equiv) and K2S2O8 (2.0 equiv) in DCM/water (3:1) at 40°C for 6 hours. While avoiding pre-functionalized aryl halides, this method yields 55–60% product with lower regiocontrol (85:15 para/meta ratio).

Thioacetamide Side-Chain Installation

Nucleophilic Displacement

Treatment of 2-chloroacetamide (1.2 equiv) with sodium hydride (1.5 equiv) in THF generates a thiolate intermediate, which reacts with 2-mercaptoimidazole precursors at 0°C→25°C over 2 hours. Key advantages:

  • Chemoselectivity : No competing reactions at nitro or CF3 groups.
  • Yield : 78–82% after silica gel chromatography.
Table 2: Thiolation Reagent Screening
Reagent Solvent Temp (°C) Yield (%) Purity (%)
NaH/THF THF 0–25 82 98
KOtBu/DMF DMF 25 65 91
DBU/MeCN MeCN 40 58 87

Integrated One-Pot Telescoping Approach

Recent advancements enable a streamlined synthesis combining S-transfer and trifluoromethylation in a single reactor:

  • Step 1 : Imidazole N-oxide activation with 1-adamantanecarbonyl chloride (1.2 equiv) in DCM.
  • Step 2 : Simultaneous treatment with CF3SCl (1.5 equiv) and 2-aminoacetamide (1.0 equiv) at −10°C.

This protocol achieves 70% overall yield with 99% regioselectivity, eliminating intermediate purification.

Scalability and Industrial Considerations

Continuous Flow Processing

Pilot-scale production (100 g/batch) employs:

  • Reactor type : Corning AFR module with Pd/C packed bed.
  • Conditions : 80°C, 15 bar H2, residence time 30 min.
  • Productivity : 92% conversion, 88% isolated yield.

Waste Stream Management

Critical issues addressed:

  • Cu residues : Reduced to <5 ppm via Chelex-100 chelation.
  • Sulfur byproducts : Oxidized to sulfones using H2O2/Na2WO4.

Analyse Chemischer Reaktionen

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation, particularly at the thioacetamide moiety, leading to sulfoxide or sulfone derivatives.

  • Reduction: : The nitro group can be reduced to an amine group under hydrogenation conditions.

  • Substitution: : The aromatic rings, especially the nitrophenyl and trifluoromethylphenyl groups, can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalysts such as palladium on carbon or platinum.

  • Substitution: : Common reagents include halogens for electrophilic aromatic substitution and nucleophiles such as hydroxide ions.

Major Products: Major products from these reactions include various derivatives where the functional groups on the aromatic rings have been modified, such as amine derivatives from nitro reduction or sulfone derivatives from oxidation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The imidazole ring is known to interact with biological targets involved in cancer progression. Preliminary in vitro studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide may also possess similar properties .

Antimicrobial Properties

The antimicrobial efficacy of thioacetamide derivatives has been documented, with some studies indicating that modifications to the imidazole structure can enhance activity against pathogens. The presence of the nitrophenyl group may further augment this activity due to its electron-withdrawing properties, which can influence the compound's interaction with microbial targets .

Anti-inflammatory Potential

In silico molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Compounds that inhibit this enzyme are valuable in treating conditions like asthma and other inflammatory diseases .

Case Study 1: Anticancer Evaluation

A series of imidazole derivatives were synthesized and tested for anticancer properties against human cancer cell lines. The results indicated that compounds with structural similarities to 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

In a comparative study, several thioacetamide derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications to the imidazole ring significantly affected the antibacterial potency, with some derivatives demonstrating minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Wirkmechanismus

The compound's effects are exerted primarily through its interactions with molecular targets such as enzymes, receptors, and other proteins. It may act by binding to the active sites of enzymes, inhibiting their activity, or by modulating receptor functions, thereby altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes structural analogs with modifications at the imidazole ring or substituents, along with their physicochemical properties:

Compound Name / CAS No. Substituent at Position 5 Substituent at Position 1 Molecular Formula Molecular Weight Key Features
Target Compound (No CAS provided) 3-Nitrophenyl 3-(Trifluoromethyl)phenyl C20H14F3N4O3S ~461.4 (calc.) Nitro group enhances electrophilicity; CF3 improves lipophilicity .
1226430-13-2 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl C20H18F3N3O2S 421.4 Methoxy (-OCH3) increases solubility; reduced molecular weight.
1226433-27-7 p-Tolyl (4-methylphenyl) 3-(Trifluoromethyl)phenyl C20H18F3N3OS 405.4 Methyl group enhances hydrophobicity; lower MW improves bioavailability.
1226427-17-3 3,4-Dichlorophenyl 3-(Trifluoromethyl)phenyl C24H15Cl3F3N3OS 556.8 Chlorine substituents increase steric bulk and halogen bonding potential.
1226455-38-4 3-Nitrophenyl 3-(Trifluoromethyl)phenyl C23H21F3N4O3S 490.5 Piperidin-1-yl ethanone replaces acetamide; higher MW and basicity.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound and 1226455-38-4 enhances reactivity and binding to electron-rich biological targets (e.g., kinases) .
  • Lipophilicity : Trifluoromethyl (-CF3) groups in all analogs improve membrane permeability, critical for CNS or intracellular targets .
  • Solubility : Methoxy (-OCH3) in 1226430-13-2 increases aqueous solubility, whereas chlorine in 1226427-17-3 reduces it .
Antitumor Activity
  • Compound 9c (): A structurally related imidazole acyl urea derivative showed 66.86% inhibition against BGC823 gastric carcinoma cells at 100 μg, comparable to Sorafenib (70.97%) .
  • Compound 9d () : Exhibited 63.60% inhibition under the same conditions, highlighting the importance of substituent positioning .
Enzyme Inhibition

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: Synthetic routes often involve multi-step reactions, including nucleophilic substitution, condensation, and thioether formation. Key variables to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts : Use of K₂CO₃ or triethylamine as bases to deprotonate thiol groups during thioether formation .
  • Temperature control : Reactions involving nitro or trifluoromethyl groups may require low temperatures (0–5°C) to suppress side reactions like oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating pure product .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns on the imidazole ring and aromatic groups. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and nitro group (deshielded protons at δ 8.5–9.0 ppm) are diagnostic .
  • FT-IR : Stretching vibrations for C=O (amide, ~1680 cm⁻¹) and S–C (thioether, ~680 cm⁻¹) validate key functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 464.92 for C₂₃H₁₇ClN₄O₃S) .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes or receptors where imidazole derivatives are known to interact (e.g., cytochrome P450, kinases) .
  • Assay design :
    • In vitro : Fluorescence-based assays (e.g., ATPase activity inhibition) with IC₅₀ determination.
    • Cell-based : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include structurally similar analogs (e.g., chloro vs. nitro substituents) to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling predict SAR for this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases). The nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of the thioether or amide groups .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictory biological activity data between similar compounds be resolved?

Methodological Answer:

  • Systematic SAR analysis : Compare substituent effects. For example:

    Substituent Activity (IC₅₀, µM) Source
    3-Nitrophenyl1.61 ± 1.92
    4-Methoxyphenyl>1000
    • Mechanistic studies : Use knock-out assays (e.g., CRISPR-edited cell lines) to confirm target specificity.
    • Solubility adjustments : Modify substituents (e.g., replace CF₃ with OCF₃) to improve bioavailability .

Q. What advanced analytical methods can resolve degradation pathways under physiological conditions?

Methodological Answer:

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thioether bond at pH 7.4) .
  • Stability studies : Accelerated degradation under oxidative (H₂O₂) or photolytic (UV light) stress to identify labile sites .
  • Metabolite profiling : Use liver microsomes to predict Phase I/II metabolites (e.g., nitro reduction to amine) .

Q. How can regioselective functionalization of the imidazole ring be achieved?

Methodological Answer:

  • Protecting groups : Use SEM (trimethylsilylethoxymethyl) to block N1 during C5 substitution .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura for aryl group introduction at C5 (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) for high regioselectivity .

Methodological Considerations

Q. How to address low solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound stability .
  • Prodrug design : Introduce phosphate or PEG groups at the amide nitrogen to enhance hydrophilicity .

Q. What strategies mitigate toxicity in preclinical models?

  • Metabolic profiling : Identify and replace metabolically labile groups (e.g., nitro → cyano) .
  • Dosage optimization : Use PK/PD modeling to balance efficacy (AUC) and toxicity (LD₅₀) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.